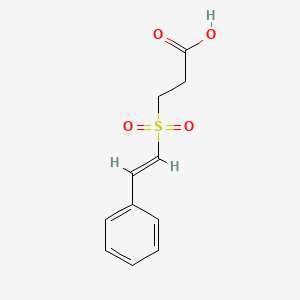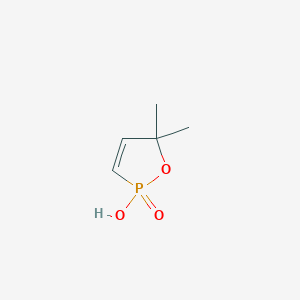
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide is a heterocyclic compound that contains both oxygen and phosphorus atoms within its ring structure. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique combination of oxygen and phosphorus in the ring structure imparts distinctive chemical properties to this compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide can be achieved through several methods. One common approach involves the reaction of diacetone alcohol with alkyldichlorophosphines, which yields 3-chloro-1,2-oxaphospholane-2-oxide. This intermediate undergoes isomerization followed by dehydrochlorination to form the desired 1,2-oxaphosphole derivative . Another method involves the electrophilic addition to 1,2-alkadiene- and alkatrienephosphonate derivatives, which is a straightforward and efficient synthetic strategy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of synthetic route depends on factors such as yield, cost, and availability of starting materials. The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, bromine, benzenesulfenyl, and benzeneselenenyl chlorides . The reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and the use of solvents such as dichloromethane or toluene.
Major Products
The major products formed from these reactions include various substituted oxaphosphole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its therapeutic potential in various medical applications.
Mecanismo De Acción
The mechanism of action of 1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit hydrolytic enzymes by binding to their active sites, thereby preventing substrate hydrolysis . Additionally, its anticancer effects are attributed to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Oxaphosphole: A simpler analog without the hydroxy and dimethyl substituents.
2,5-Dihydro-1,2-oxaphosphole-2-oxide: A closely related compound with similar structural features.
Phosphorylated Allenes: Precursors used in the synthesis of various oxaphosphole derivatives.
Uniqueness
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the hydroxy and dimethyl groups enhances its reactivity and potential for functionalization, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
59474-16-7 |
|---|---|
Fórmula molecular |
C5H9O3P |
Peso molecular |
148.10 g/mol |
Nombre IUPAC |
2-hydroxy-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C5H9O3P/c1-5(2)3-4-9(6,7)8-5/h3-4H,1-2H3,(H,6,7) |
Clave InChI |
BPJODSLPXVSHQO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CP(=O)(O1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



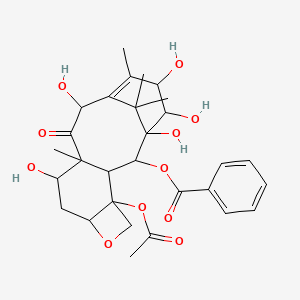
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)
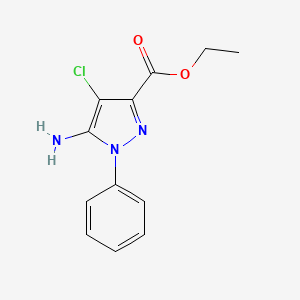
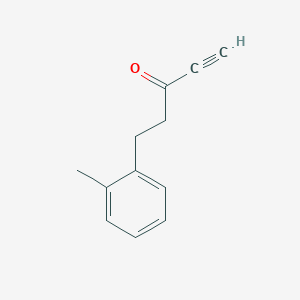




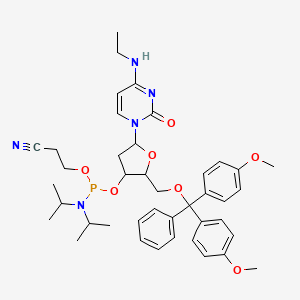


![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
